N-[2-(1H-imidazol-4-yl)ethyl]-1-methyl-1H-indole-4-carboxamide
Description
N-[2-(1H-Imidazol-4-yl)ethyl]-1-methyl-1H-indole-4-carboxamide is a synthetic small molecule featuring a hybrid structure of indole and imidazole moieties linked via an ethylcarboxamide group. The indole core is substituted with a methyl group at the 1-position and a carboxamide at the 4-position, while the imidazole ring (1H-imidazol-4-yl) is connected to the ethyl chain. This compound is of interest in medicinal chemistry due to its structural similarity to histamine derivatives and bioactive indole-based molecules, which often exhibit receptor-binding or enzyme-inhibitory properties .
Properties
Molecular Formula |
C15H16N4O |
|---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-1-methylindole-4-carboxamide |
InChI |
InChI=1S/C15H16N4O/c1-19-8-6-12-13(3-2-4-14(12)19)15(20)17-7-5-11-9-16-10-18-11/h2-4,6,8-10H,5,7H2,1H3,(H,16,18)(H,17,20) |
InChI Key |
QQOWGSITBBFSRR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)NCCC3=CN=CN3 |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation-Carboxylation
Method :
-
Substrate : Indole-4-carboxylic acid.
-
Methylation : Treatment with methyl iodide (CH₃I) in the presence of NaH or K₂CO₃ in DMF at 60–80°C for 6–12 h.
-
Yield : ~70–85% after purification via silica gel chromatography (hexane/ethyl acetate).
Alternative Route :
-
Starting material : Ethyl 1H-indole-4-carboxylate.
-
Saponification : Hydrolysis with 1M LiOH in THF/H₂O (1:1) at 23°C for 2 h, yielding 1H-indole-4-carboxylic acid. Subsequent methylation as above.
Synthesis of 2-(1H-Imidazol-4-yl)ethylamine
Alkylation-Reduction Sequence
Step 1 : Imidazole alkylation
-
Reagents : Imidazole + acrylonitrile in refluxing ethanol (70–80°C, 6 h).
Step 2 : Nitrile reduction
-
Conditions : H₂ gas, Raney nickel catalyst, NH₄OH/ethanol, 50–60 psi, 6 h.
Alternative : Use of NaBH₄-CoCl₂ for nitrile reduction under milder conditions (RT, 12 h).
Amide Coupling Strategies
Carbodiimide-Mediated Coupling (EDC/HOBt)
Procedure :
-
Activation : 1-Methyl-1H-indole-4-carboxylic acid (1 eq), EDC (1.2 eq), HOBt (1.1 eq) in anhydrous DMF, stirred at 0°C for 30 min.
-
Coupling : Addition of 2-(1H-imidazol-4-yl)ethylamine (1 eq) and DIEA (2 eq), stirred at 23°C for 12–18 h.
-
Workup : Extraction with ethyl acetate, washing with NaHCO₃, brine, and drying (MgSO₄).
HATU/DIEA in DMF
Optimized Protocol :
-
Reagents : 1-Methyl-1H-indole-4-carboxylic acid (1 eq), HATU (1.5 eq), DIEA (3 eq) in DMF.
-
Reaction : Stirred at 23°C for 1 h, followed by amine addition (1 eq) and stirring for 6 h.
Microwave-Assisted Synthesis
Modern Approach :
-
Conditions : 1-Methyl-1H-indole-4-carboxylic acid, 2-(1H-imidazol-4-yl)ethylamine, HATU, and DIEA in DMF irradiated at 80°C for 15 min.
Critical Analysis of Methods
| Method | Reagents | Yield | Time | Purity |
|---|---|---|---|---|
| EDC/HOBt | EDC, HOBt, DIEA | 60–75% | 12–18 h | >95% |
| HATU/DIEA | HATU, DIEA | 80–85% | 6 h | >98% |
| Microwave (HATU) | HATU, DIEA | 90% | 15 min | >99% |
Key Findings :
-
HATU/DIEA offers superior yields and purity due to efficient activation of the carboxylic acid.
-
Microwave synthesis drastically reduces reaction time but requires specialized equipment.
-
Impurities (e.g., unreacted amine) are mitigated via reverse-phase HPLC.
Challenges and Solutions
-
Regioselectivity in Indole Methylation : Competitive N1 vs. C3 methylation resolved using bulky bases (e.g., LDA) to favor N1 substitution.
-
Imidazole Stability : 2-(1H-Imidazol-4-yl)ethylamine is hygroscopic; storage as HCl salt recommended.
-
Amide Hydrolysis Risk : Avoid aqueous workup at high pH; use anhydrous DMF and mild bases (DIEA) .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-imidazol-4-yl)ethyl]-1-methyl-1H-indole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: :
Biological Activity
N-[2-(1H-imidazol-4-yl)ethyl]-1-methyl-1H-indole-4-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its efficacy against various pathogens, cytotoxicity profiles, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H15N3O
- Molecular Weight : 229.28 g/mol
- IUPAC Name : this compound
This compound features an indole core, which is known for various biological activities, and an imidazole moiety that may enhance its pharmacological profile.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of indole derivatives, including this compound. In vitro assays demonstrated significant activity against various strains of bacteria and fungi. For instance:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Mycobacterium tuberculosis | < 20 µM |
| Staphylococcus aureus | 0.98 µg/mL |
| Escherichia coli | < 10 µM |
These results indicate that the compound exhibits potent antimicrobial activity, particularly against Mycobacterium tuberculosis, which is a major global health concern.
Cytotoxicity Studies
Cytotoxicity assays were performed using HepG2 liver cancer cells to evaluate the safety profile of the compound. The half-maximal inhibitory concentration (IC50) values were determined to assess its selectivity:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | > 40 |
| A549 (lung cancer) | 15 |
The high IC50 value against HepG2 cells suggests a favorable selectivity index, indicating that the compound may have low toxicity towards normal cells while being effective against cancerous and pathogenic cells.
The proposed mechanism of action for this compound involves the inhibition of critical enzymes in bacterial and fungal metabolism. Molecular docking studies suggest strong binding affinity to targets involved in cell wall synthesis and protein synthesis pathways.
Study 1: Efficacy Against Mycobacterium tuberculosis
A study published in September 2022 evaluated a series of indole derivatives, including the target compound, for their ability to inhibit Mycobacterium tuberculosis. The researchers found that this compound exhibited an MIC of < 20 µM, making it one of the most potent compounds identified in their screening process .
Study 2: Anticancer Activity
In another investigation focusing on lung cancer cell lines, this compound was shown to preferentially suppress the growth of rapidly dividing A549 cells compared to non-tumor fibroblasts. This selectivity indicates potential for further development as an anticancer agent .
Comparison with Similar Compounds
Imidazole-Ethylamine Derivatives
- N-[2-(1H-Imidazol-4-yl)ethyl]acetamide (N-Acetylhistamine): Structure: Replaces the indole-carboxamide with an acetyl group. Used as a histamine receptor probe . Key Difference: Simplified structure with lower molecular weight (153.18 Da vs. ~317 Da for the target compound) .
N-[2-(1H-Imidazol-4-yl)ethyl]-quinazolin-4-amine :
- Structure : Substitutes the indole-carboxamide with a quinazoline-4-amine group.
- Synthesis : Prepared via nucleophilic substitution of 4-chloroquinazoline with 2-(1H-imidazol-4-yl)ethylamine .
- Activity : Exhibits antileishmanial activity, suggesting heterocyclic systems influence biological targeting .
Indole/Imidazole Hybrids
N-(2-(5-(4-Methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentyl-benzenesulfonamide :
3-(2,4-Dimethoxyphenyl)-N-(4-(5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)-pyridin-2-yl)propanamide :
Pharmacological and Physicochemical Comparisons
Table 1: Key Parameters of Structurally Related Compounds
Key Observations:
Substituent Effects :
- Electron-rich groups (e.g., methoxy, methyl) on aromatic rings enhance lipophilicity and membrane permeability .
- Carboxamide linkages (as in the target compound) improve hydrogen-bonding capacity compared to sulfonamides or acetylated derivatives .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for N-[2-(1H-imidazol-4-yl)ethyl] derivatives, involving coupling of activated indole-4-carboxylic acid with 2-(1H-imidazol-4-yl)ethylamine .
Biological Relevance :
- Imidazole-ethylamine scaffolds are prevalent in histaminergic ligands (e.g., H4R agonists), suggesting the target compound may interact with similar receptors .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(1H-imidazol-4-yl)ethyl]-1-methyl-1H-indole-4-carboxamide, and how can reaction conditions be optimized?
- Methodology :
-
Step 1 : Start with 1-methyl-1H-indole-4-carboxylic acid. Activate the carboxyl group using coupling agents like EDCl/HOBt to form an intermediate acyl chloride or mixed anhydride.
-
Step 2 : React with 2-(1H-imidazol-4-yl)ethylamine under reflux in anhydrous DMF or THF. Catalytic bases (e.g., triethylamine) improve yields by neutralizing HCl byproducts.
-
Optimization : Use LC-MS to monitor reaction progress and identify byproducts (e.g., dehalogenation or hydrolysis). For example, hydrogenation catalysts like Raney nickel (instead of Pd/C) can prevent undesired dehalogenation .
-
Yield Enhancement : Adjust solvent polarity (e.g., ethanol vs. water) and temperature (45°C vs. 25°C) to favor cyclization and minimize side reactions .
- Data Table :
| Reaction Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst (Hydrogenation) | Raney Nickel | 92 |
| Solvent (Cyclization) | Ethanol | 88 |
| Temperature | 45°C | 88 |
Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic methods?
- Spectroscopy :
- 1H/13C NMR : Assign peaks for the indole C4-carboxamide (δ ~165 ppm in 13C) and imidazole protons (δ 7.5–8.5 ppm in 1H). Use 2D experiments (COSY, HSQC) to resolve overlapping signals .
- HRMS : Confirm molecular formula (C16H17N4O) with <2 ppm mass error.
- Crystallography :
- Grow single crystals via slow evaporation in DMSO/water. Use SHELX-97 for structure solution and refinement. The imidazole-indole dihedral angle (~30–40°) indicates conformational flexibility .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- In Vitro Screening :
- Test antimicrobial activity against Gram-positive/negative bacteria (MIC assays) and cytotoxicity in cancer cell lines (e.g., MTT assay). Imidazole derivatives often show activity via metal chelation or enzyme inhibition .
- Use SPR or fluorescence polarization to assess binding to histamine receptors (H1/H4) due to the imidazole moiety’s role in ligand-receptor interactions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity or selectivity?
- SAR Strategy :
- Modifications : Vary substituents on the indole (e.g., halogenation at C5/C6) or imidazole (e.g., N-methyl vs. N-ethyl). Replace the carboxamide with sulfonamide or urea groups.
- Assays : Compare IC50 values in enzyme inhibition (e.g., cytochrome P450) or receptor-binding assays. For example, 1-methyl substitution on indole may reduce metabolic degradation .
- Data Analysis :
- Use molecular docking (AutoDock Vina) to predict interactions with H4 receptor binding pockets. Correlate docking scores (e.g., ΔG = -8.2 kcal/mol) with experimental IC50 values .
Q. What challenges arise in resolving crystallographic data for this compound, and how can they be mitigated?
- Challenges :
- Poor crystal quality due to flexible side chains.
- Weak diffraction (resolution >1.0 Å) from disordered solvent molecules.
- Solutions :
- Optimize crystallization with additives (e.g., PEG 3350) or cryoprotectants (glycerol).
- Use SHELXL’s TWIN/BASF commands to model twinning or anisotropic displacement .
Q. How should contradictory data in biological assays (e.g., varying IC50 across studies) be analyzed?
- Troubleshooting :
- Assay Conditions : Check buffer pH (imidazole’s pKa ~6.8 affects solubility) and cell passage number (primary vs. immortalized lines).
- Data Normalization : Use internal controls (e.g., staurosporine for cytotoxicity) to minimize plate-to-plate variability.
- Statistical Validation : Apply ANOVA with post-hoc tests (Tukey’s HSD) to confirm significance (p < 0.05) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
